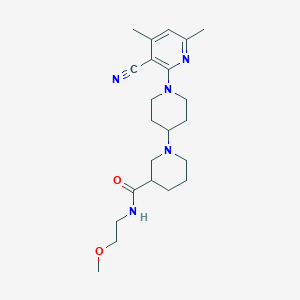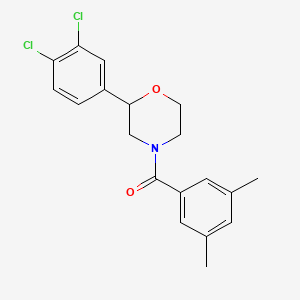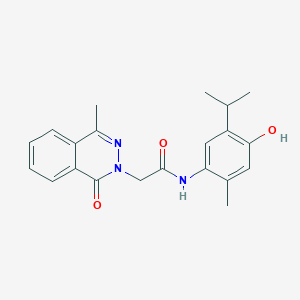![molecular formula C18H19FN2O5S B5317196 4-fluoro-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5317196.png)
4-fluoro-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide, also known as GW 501516 or Endurobol, is a synthetic drug that has been extensively studied for its potential use in the treatment of various diseases. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been found to have beneficial effects on lipid and glucose metabolism, as well as on endurance performance.
Mechanism of Action
4-fluoro-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide 501516 works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, as well as in mitochondrial biogenesis and oxidative metabolism. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake in skeletal muscle, as well as an increase in mitochondrial biogenesis and oxidative metabolism. This results in an improvement in lipid and glucose metabolism, as well as an increase in endurance performance.
Biochemical and Physiological Effects:
This compound 501516 has been found to have beneficial effects on lipid and glucose metabolism, as well as on endurance performance. In animal studies, it has been shown to increase fatty acid oxidation and improve insulin sensitivity. It has also been found to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism. In human studies, it has been found to increase endurance performance and improve lipid and glucose metabolism.
Advantages and Limitations for Lab Experiments
4-fluoro-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide 501516 has several advantages for lab experiments. It has a high affinity for PPARδ and is highly selective, which means that it does not interact with other receptors in the body. It is also stable and can be easily administered to animals or humans. However, there are also some limitations to its use. It has been found to cause cancer in animal studies, although this has not been observed in human studies. It is also a banned substance in sports due to its performance-enhancing effects.
Future Directions
There are several future directions for research on 4-fluoro-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide 501516. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and diabetes. Another area of interest is its potential use in the treatment of cardiovascular diseases. There is also interest in its potential use as a performance-enhancing drug, although this is controversial due to its banned status in sports. Further research is needed to fully understand the benefits and risks of this compound 501516.
Synthesis Methods
4-fluoro-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide 501516 was first synthesized in 1992 by a team of researchers at GlaxoSmithKline (GSK) as part of a program to develop PPARδ agonists. The synthesis method involves the reaction of 4-fluorobenzylamine with 2-methoxy-5-(4-morpholinylsulfonyl)phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then subjected to a reductive amination reaction with benzaldehyde to yield this compound 501516.
Scientific Research Applications
4-fluoro-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide 501516 has been extensively studied for its potential use in the treatment of various diseases such as obesity, diabetes, and cardiovascular diseases. It has been found to have beneficial effects on lipid and glucose metabolism, as well as on endurance performance. In animal studies, this compound 501516 has been shown to increase fatty acid oxidation and improve insulin sensitivity. It has also been found to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism.
properties
IUPAC Name |
4-fluoro-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-25-17-7-6-15(27(23,24)21-8-10-26-11-9-21)12-16(17)20-18(22)13-2-4-14(19)5-3-13/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYYPZKYUOTGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-3-{1-cyano-2-[4-(diethylamino)-2-methoxyphenyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5317133.png)

![N-[4-(benzyloxy)-3-methoxybenzyl]-2-propen-1-amine hydrochloride](/img/structure/B5317151.png)
![1-[(4-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5317152.png)
![N-[2-(dimethylamino)ethyl]-N-[(3-methyl-2-thienyl)methyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5317156.png)
![1-(cyclopent-2-en-1-ylacetyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5317157.png)
![4-(3-chloro-4-methoxybenzoyl)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5317165.png)

![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5317179.png)

![3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5317182.png)
![N-(3,4-dimethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5317186.png)
![2-{3-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B5317187.png)